Welcome to the BenchChem Online Store!
molecular formula C₁₆H₁₄N₄O₆ B017154 Diacetyl-3,3'-dinitrobenzidine CAS No. 6378-90-1

Diacetyl-3,3'-dinitrobenzidine

Cat. No. B017154
M. Wt: 358.31 g/mol
InChI Key: VGFDUXNDMUMYHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07601873B2

Procedure details

That is, amino groups in benzidine are first protected by N-acetylation with acetic anhydride, and the resulting acetylated compound is then converted into 3,3′-dinitro-N,N′-diacetylbenzidine by nitration. For example, this nitration is performed with concentrated nitric acid in a mixture of acetic anhydride and acetic acid. 3,3′-Dinitro-N,N′-diacetylbenzidine is treated with a base to remove the acetyl groups and then treated with tin (II) chloride in hydrochloric acid to reduce the nitro groups to yield 3,3′,4,4′-tetraaminobiphenyl (Scheme 1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH:18]C(=O)C)=[C:16]([N+:24]([O-])=O)[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH:10]C(=O)C)([O-])=O.[N+]([O-])(O)=O>C1(C2C=CC(N)=CC=2)C=CC(N)=CC=1.C(OC(=O)C)(=O)C.C(O)(=O)C>[NH2:1][C:4]1[CH:5]=[C:6]([C:14]2[CH:23]=[CH:22][C:17]([NH2:18])=[C:16]([NH2:24])[CH:15]=2)[CH:7]=[CH:8][C:9]=1[NH2:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1NC(C)=O)C1=CC(=C(NC(C)=O)C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=C(N)C=C1)C1=CC=C(N)C=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove the acetyl groups
ADDITION
Type
ADDITION
Details
treated with tin (II) chloride in hydrochloric acid

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1N)C1=CC(=C(C=C1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.